3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Overview
Description
“3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid” is a serine derivative . It belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13NO5 . Its molecular weight is 239.22 . The structure includes a benzene ring attached to an oxygen atom (benzyloxy), which is further attached to a carbonyl group. This carbonyl group is linked to an amino group, which is attached to a 2-hydroxypropanoic acid .Physical and Chemical Properties Analysis
The compound appears as a solid, white to off-white in color . It has a melting point of 125-130°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Bioplastic Production and Bio-based Chemicals
3-Hydroxypropanoic acid (3-HP), related to 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, has been identified as a valuable platform chemical with significant demand in the global market. It finds use as a precursor in the industrial production of various chemicals, including acrylic acid and its derivatives. In its polymerized form, 3-HP serves as a key component in bioplastic production. Advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, though challenges remain in scaling these processes for industrial exploitation (Jers et al., 2019).
Chiral Synthesis and Chemical Intermediates
This compound and its derivatives play a critical role in the enantioselective synthesis of various compounds. For instance, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, is a notable example. These compounds are essential in the creation of various intermediates used in chemical synthesis (Alonso et al., 2005).
Chiral Solvating Agents
Novel chiral calix[4]arene derivatives, including those functionalized with this compound, have been developed. These compounds are used as chiral solvating agents for α-hydroxy carboxylic acids, playing a pivotal role in the enantioselective recognition of different racemic compounds. Such applications are crucial in analytical chemistry for determining the enantiomeric purity of various carboxylic acids (Bozkurt, 2013).
Enzyme-catalyzed Synthesis
Enzyme-catalyzed synthesis methods using this compound derivatives have been developed for the efficient creation of highly enantiomerically enriched compounds. These methodologies are essential in pharmaceutical and chemical industries for producing specific, enantiomerically pure compounds (Brem et al., 2009).
Properties
IUPAC Name |
2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWQKAHYINBSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514044 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54515-39-8 | |
Record name | 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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